![molecular formula C11H11BrN4O3 B280003 ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and medicinal chemistry. This molecule belongs to the pyrazole class of compounds and has been shown to have promising biological activity.
Wirkmechanismus
The mechanism of action of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific target proteins. This binding can result in the inhibition of the target protein's activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CK2 and Hsp90, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for certain target proteins. This specificity allows researchers to investigate the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of more potent and selective analogs of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the potential clinical applications of this compound in the treatment of various diseases should be explored further.
Synthesemethoden
The synthesis of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a multi-step process that involves the use of various chemical reagents and techniques. The initial step involves the reaction of 4-bromo-1H-pyrazole with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with methyl hydrazinecarboxylate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential use as a tool compound in drug discovery. It has been shown to have inhibitory effects on certain enzymes and proteins that are involved in various disease processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins.
Eigenschaften
Molekularformel |
C11H11BrN4O3 |
|---|---|
Molekulargewicht |
327.13 g/mol |
IUPAC-Name |
ethyl 5-(4-bromopyrazole-1-carbonyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O3/c1-3-19-11(18)9-4-8(14-15(9)2)10(17)16-6-7(12)5-13-16/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DTOBZTULHKGEGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2C=C(C=N2)Br |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


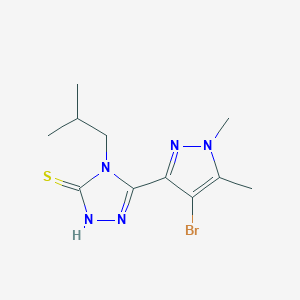
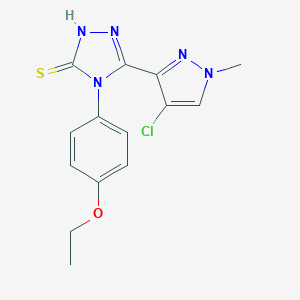
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279924.png)
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
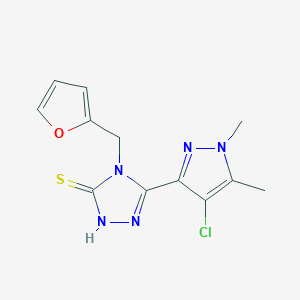

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
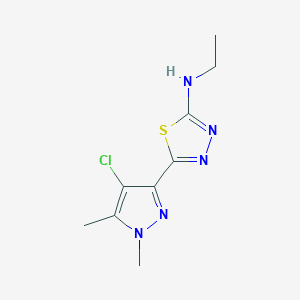
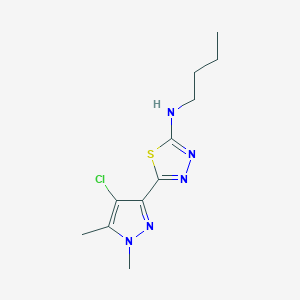
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
